Bienvenue dans la boutique en ligne BenchChem!

(3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Bioactivity profiling Target engagement Compound prioritization

(3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1105228‑93‑0) is a synthetic small molecule belonging to the 1,3,4‑thiadiazole‑piperidine amide class, with molecular formula C₁₅H₁₅F₂N₃OS and a monoisotopic mass of 323.09039 g mol⁻¹. The compound features a 3,4‑difluorobenzoyl pharmacophore linked to a piperidine ring that is substituted at the 3‑position with a 5‑methyl‑1,3,4‑thiadiazol‑2‑yl moiety.

Molecular Formula C15H15F2N3OS
Molecular Weight 323.36
CAS No. 1105228-93-0
Cat. No. B2605014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
CAS1105228-93-0
Molecular FormulaC15H15F2N3OS
Molecular Weight323.36
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H15F2N3OS/c1-9-18-19-14(22-9)11-3-2-6-20(8-11)15(21)10-4-5-12(16)13(17)7-10/h4-5,7,11H,2-3,6,8H2,1H3
InChIKeyKPEUZVXXHMTWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone – Compound Identity, Class, and Sourcing Baseline


(3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1105228‑93‑0) is a synthetic small molecule belonging to the 1,3,4‑thiadiazole‑piperidine amide class, with molecular formula C₁₅H₁₅F₂N₃OS and a monoisotopic mass of 323.09039 g mol⁻¹ [1]. The compound features a 3,4‑difluorobenzoyl pharmacophore linked to a piperidine ring that is substituted at the 3‑position with a 5‑methyl‑1,3,4‑thiadiazol‑2‑yl moiety [1]. 1,3,4‑Thiadiazoles as a class exhibit a broad spectrum of biological activities including anticancer, antimicrobial, antifungal, anti‑inflammatory, and anticonvulsant effects [2].

Why In‑Class Substitution of (3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Is Not Supported by Current Evidence


The 1,3,4‑thiadiazole‑piperidine scaffold is highly sensitive to substituent variations, with even minor changes in fluorophenyl regiochemistry (e.g., 2,4‑ vs 3,4‑difluoro) or thiadiazole C5‑alkyl group (methyl vs ethyl vs cyclopropyl) known to dramatically alter potency, selectivity, and pharmacokinetic profiles across analogous series [1]. However, for CAS 1105228‑93‑0 specifically, no peer‑reviewed head‑to‑head comparator studies or quantitative SAR data could be identified from the primary literature as of the search date. Procurement decisions relying on class‑level assumptions therefore carry unquantified risk, underscoring the need for de‑novo comparative profiling before assuming interchangeability with structurally related analogs.

Quantitative Evidence Guide for (3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone – Current Data Availability


Molecular Bioactivity Map: Categorical Potency Distribution Across Assay Panels

The MolBiC database (CP0671412) provides a molecular bioactivity map for this compound, classifying bioactivity values into categories: ≤ 0.1 µM (high potency), > 0.1 µM to ≤ 10 µM (moderate potency), and > 10 µM (low potency) [1]. This map aggregates data across multiple cell lines and protein targets, indicating that the compound has demonstrated activity in the ≤ 0.1 µM range against certain targets, though the exact target identities and numerical IC₅₀ values are not publicly extractable from the source [1]. No comparator data for closely related analogs (e.g., 2,4‑difluorophenyl isomer CAS 1170566‑34‑3 or 2‑fluorophenyl analog) are available within the same database entry.

Bioactivity profiling Target engagement Compound prioritization

Structural Confirmation and Purity Benchmarking by Spectroscopic Characterization

The compound's structural identity is verified by ¹H NMR spectroscopy in DMSO‑d₆ and computed IR spectral data available via the Wiley KnowItAll spectral library [1]. The exact mass (323.09039 g mol⁻¹) and molecular formula (C₁₅H₁₅F₂N₃OS) are confirmed [1]. Commercial vendors typically supply the compound at ≥ 95% purity , though this claim is not independently verified by a third‑party source. No comparative purity or batch‑to‑batch reproducibility data against analogs are published.

Quality control Structural identity Procurement specification

Anticancer Potential: Class‑Level Inference from 1,3,4‑Thiadiazole Derivatives

Reviews of 1,3,4‑thiadiazole derivatives report significant anticancer activities against human cancer cell lines including lung (A549), skin (SK‑MEL‑2), and leukemia (K562), with some derivatives achieving IC₅₀ values in the low micromolar range . Specific data for CAS 1105228‑93‑0 are not reported in these reviews. The compound's 3,4‑difluorophenyl substitution pattern may confer distinct electronic properties compared to mono‑fluoro or non‑fluorinated analogs, potentially influencing target binding, but this remains a class‑level extrapolation [1].

Anticancer activity Cell viability Cytotoxicity screening

Rational Application Scenarios for (3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold‑Hopping and SAR Expansion Programs

The compound is best deployed as a tool molecule in medicinal chemistry campaigns exploring the SAR of 1,3,4‑thiadiazole‑piperidine amides, particularly where systematic variation of the benzoyl fluorine substitution pattern is being investigated [1]. Its 3,4‑difluorophenyl motif fills a specific structural niche between non‑fluorinated and tetra‑fluorinated analogs, allowing researchers to probe the electronic and steric effects of the difluoro substitution on target potency and selectivity.

Biological Screening Libraries: Diversity‑Oriented Compound Collections

Given the categorical bioactivity observed in the MolBiC database (activity detected in ≤ 0.1 µM range against some targets), the compound is a suitable inclusion in diversity‑oriented screening decks for phenotypic or target‑based high‑throughput screening, provided that procurement includes rigorous in‑house QC to verify identity and purity [2].

Comparative Profiling: Benchmarking Against Structural Analogs

The compound can serve as a reference standard in head‑to‑head comparative studies against commercially available analogs such as the 2,4‑difluorophenyl isomer and the 5‑ethyl‑1,3,4‑thiadiazole variant, enabling direct measurement of differential potency, selectivity, and ADME properties that are currently absent from the published literature [1].

Analytical Reference Material: NMR and Mass Spectrometry Calibration

The confirmed ¹H NMR (DMSO‑d₆) and exact mass (323.09039 g mol⁻¹) data from SpectraBase support the compound's use as an analytical reference standard for method development and instrument calibration in NMR and high‑resolution mass spectrometry workflows involving thiadiazole‑containing molecules [3].

Quote Request

Request a Quote for (3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.